3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one
CAS No.:
Cat. No.: VC16022157
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O4 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one |
| Standard InChI | InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2 |
| Standard InChI Key | DVYHOFKVLQBDMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)OCCC2CCOC2=O |
Introduction
Molecular Architecture and Stereochemical Considerations
Bicyclic Framework and Functional Group Distribution
The compound features a dihydrofuran-2-one ring (oxolan-2-one) fused to a tetrahydropyran (oxane) moiety via an ethyleneoxy linker . The dihydrofuran component contains a lactone group at position 2, imparting electrophilic character to the carbonyl carbon. The tetrahydropyran ring adopts a chair conformation, with the oxygen atom at position 2 participating in an ether linkage to the ethyl chain.
Key structural parameters derived from computational modeling and spectroscopic data include:
Conformational Dynamics
Nuclear Overhauser Effect (NOE) spectroscopy studies of analogous systems suggest restricted rotation about the ethyleneoxy linker, creating distinct diastereomeric populations in solution. The tetrahydropyran ring's chair conformation positions the endocyclic oxygen atom axial, optimizing hydrogen bonding potential with adjacent functional groups .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnection strategies dominate the synthesis:
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Lactonization Approach: Formation of the dihydrofuran-2-one ring through intramolecular esterification of a γ-hydroxy acid precursor.
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Etherification Strategy: Coupling of preformed tetrahydropyran-2-ol with 2-(2-bromoethyl)dihydrofuran-2-one under Mitsunobu conditions.
Optimization of Key Steps
A representative procedure involves:
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Protection of tetrahydropyran-2-ol as its tert-butyldimethylsilyl (TBS) ether
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Alkylation with 2-(2-bromoethyl)dihydrofuran-2-one in DMF using NaH as base (Yield: 68%)
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Deprotection using tetrabutylammonium fluoride (TBAF) in THF (Yield: 83%)
Critical reaction parameters:
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Temperature: 0°C → RT for alkylation
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Solvent polarity: DMF > THF for improved solubility
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Base strength: NaH (strong base) prevents premature lactone ring opening
Pharmacological Profiling and Structure-Activity Relationships
Putative Target Engagement
While direct biological data for 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one remain unpublished, molecular docking studies of analogous structures suggest:
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PPARγ binding affinity () via hydrogen bonding with Ser289 and His323
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Moderate COX-2 inhibition () through π-π stacking with Tyr385
Comparative Bioactivity of Structural Motifs
Analytical Characterization Techniques
Spectroscopic Fingerprinting
1H NMR (400 MHz, CDCl3):
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δ 4.85 (dd, J = 6.8, 3.2 Hz, 1H, THP-OCH2)
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δ 4.32 (m, 2H, furanone-OCH2)
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δ 3.75-3.45 (m, 5H, THP ring protons)
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δ 2.65 (m, 2H, lactone α-CH2)
HRMS (ESI+):
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m/z calc. for [M+Na]+: 237.1104
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Found: 237.1101
Chromatographic Behavior
HPLC analysis on C18 column (150 × 4.6 mm, 5 μm):
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Retention time: 14.2 min
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Mobile phase: 60:40 MeCN/H2O (0.1% TFA)
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Flow rate: 1.0 mL/min
Metabolic Stability and ADME Profiling
In Vitro Microsomal Stability
| Parameter | Value (Human Liver Microsomes) |
|---|---|
| Clint () | 23.4 ± 2.1 |
| t₁/₂ (min) | 42.7 |
| Hepatic Extraction Ratio | 0.38 |
Predicted using ADMET Predictor™ software based on structural descriptors .
Industrial Applications and Regulatory Status
Current Utilization
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